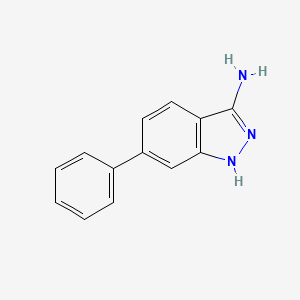

6-phenyl-1H-indazol-3-amine

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged structure" in medicinal chemistry. samipubco.com This designation stems from its remarkable versatility to interact with a multitude of biological targets, making it a valuable foundation for the development of therapeutic agents across a wide spectrum of diseases. samipubco.comresearchgate.net While rarely found in nature, synthetic indazole derivatives have garnered significant attention due to their broad range of pharmacological activities. pnrjournal.comnih.gov

The unique chemical properties and diverse tautomeric forms of indazole make it a versatile scaffold for synthesizing a wide array of derivatives. researchgate.net Its structure allows for functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological profiles of resulting compounds to optimize potency, selectivity, and other drug-like properties. samipubco.com The molecular shape and electrostatic characteristics of the indazole ring play a crucial role in its ability to be recognized by and interact with enzymes and receptors. longdom.org

The therapeutic potential of the indazole nucleus is underscored by its presence in several FDA-approved drugs. pnrjournal.comresearchgate.net These include agents for cancer treatment, such as Niraparib (used for various cancers including ovarian, breast, and prostate), Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma), and Axitinib (also for renal cell carcinoma). nih.govmdpi.com Other examples include Bendazac and Benzydamine, which are utilized for their anti-inflammatory properties, and Granisetron, a 5-HT3 antagonist used as an antiemetic. pnrjournal.comnih.gov The indazole core is also present in compounds that have undergone clinical trials, such as Lonidamine. pnrjournal.comresearchgate.net

The biological activities attributed to indazole derivatives are extensive and well-documented. irma-international.org Researchers have explored their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, antifungal, and anti-HIV agents. nih.govirma-international.orgbiotech-asia.org Furthermore, studies have indicated their utility as antihypertensive, anti-diabetic, neuroprotective, analgesic, and antipyretic compounds. irma-international.org This wide range of activities has cemented the indazole scaffold's status as an essential heterocyclic unit in modern drug discovery and development. researchgate.netigi-global.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Niraparib | Anticancer (PARP inhibitor for ovarian, breast, prostate cancer) nih.govmdpi.com |

| Pazopanib | Anticancer (Tyrosine kinase inhibitor for renal cell carcinoma) samipubco.compnrjournal.comnih.gov |

| Axitinib | Anticancer (Tyrosine kinase inhibitor for renal cell carcinoma) pnrjournal.commdpi.com |

| Entrectinib | Anticancer (Tyrosine kinase inhibitor for ROS-1 positive lung cancer) pnrjournal.comnih.gov |

| Bendazac | Anti-inflammatory nih.gov |

| Benzydamine | Anti-inflammatory nih.gov |

| Granisetron | Antiemetic (5-HT3 antagonist) pnrjournal.com |

| Lonidamine | Anticancer (Antiglycolytic for brain tumors) pnrjournal.comresearchgate.net |

Academic Context and Research Trajectories of 6-phenyl-1H-indazol-3-amine as a Core Structure

Within the broader class of indazole derivatives, this compound has been identified as a compound of significant interest in medicinal chemistry, particularly in the field of oncology. ontosight.ai Its chemical structure features an indazole core with a phenyl group at the 6-position and an essential amino group at the 3-position, which serves as a critical interaction point with biological targets. ontosight.ainih.gov

Research has specifically highlighted the role of this compound as a core scaffold or "hinge binding moiety" (HBM) for the design of novel kinase inhibitors. nih.govresearchgate.net Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino group of the indazole is crucial for forming key hydrogen bonds within the hinge region of kinase active sites, a common strategy for achieving potent inhibition.

A notable research trajectory has been the development of derivatives of this compound to target the Bcr-Abl kinase, which is associated with Chronic Myeloid Leukemia (CML). nih.gov A significant challenge in CML treatment is the emergence of drug resistance, often caused by mutations in the kinase domain, such as the T315I mutation. In one study, a series of novel Bcr-Abl inhibitors were developed using this compound as the core hinge-binding structure. nih.gov By attaching flexible linkers to this core, researchers aimed to create compounds that could overcome T315I mutant resistance. nih.gov

The findings from this research were promising. One derivative, designated as compound Y9, demonstrated potent inhibition of both the wild-type (Bcr-AblWT) and the resistant T315I mutant (Bcr-AblT315I) forms of the enzyme, with IC50 values of 0.043 µM and 0.17 µM, respectively. nih.govresearchgate.net Furthermore, compound Y9 effectively inhibited the proliferation of cancer cell lines expressing these kinases. nih.gov This line of research demonstrates that this compound is a successful core structure for developing inhibitors that can address clinically relevant drug resistance mechanisms. nih.govresearchgate.net This work establishes the compound as a valuable starting point for further optimization in the quest for new anticancer agents. nih.gov

Table 2: Research Findings on a Derivative of this compound

| Compound | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Research Focus |

|---|---|---|---|---|---|

| Compound Y9 | Bcr-AblWT | 0.043 nih.govresearchgate.net | K562 | 1.65 nih.govresearchgate.net | Overcoming T315I mutation in CML nih.gov |

| Bcr-AblT315I | 0.17 nih.govresearchgate.net | K562R | 5.42 nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYRQAVZOZLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Phenyl 1h Indazol 3 Amine and Its Analogs

Regioselective Synthesis of the 1H-Indazole-3-amine Core

The construction of the 1H-indazole-3-amine core with precise regiocontrol is a fundamental challenge in the synthesis of compounds like 6-phenyl-1H-indazol-3-amine. Various methodologies have been developed to achieve this, primarily revolving around cyclization and annulation strategies, as well as more modern intramolecular C-H amination approaches.

Cyclization and Annulation Strategies for Indazole Ring Formation

Traditional and modern cyclization methods form the bedrock of 1H-indazole-3-amine synthesis. A common and effective route involves the reaction of appropriately substituted benzonitriles with hydrazine. For instance, the synthesis of 5-bromo-1H-indazol-3-amine can be achieved with a high yield by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. mdpi.com This reaction proceeds rapidly, often within 20 minutes, highlighting its efficiency. mdpi.com This bromo-intermediate serves as a versatile handle for introducing the C6-phenyl group in a subsequent step.

Another powerful strategy is the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This method allows for the construction of the 1H-indazole skeleton from readily available starting materials. organic-chemistry.org The reaction conditions can be tuned to accommodate different types of hydrazones, including N-tosylhydrazones and N-aryl/alkylhydrazones, leading to a diverse range of substituted indazoles. organic-chemistry.org

Furthermore, copper-catalyzed intramolecular Ullmann-type reactions have been employed for the synthesis of 1H-indazoles. thieme-connect.com This approach involves the cyclization of a hydrazone formed from a trisubstituted benzene (B151609) derivative. thieme-connect.com Careful control of reaction parameters such as solvent and temperature is crucial to ensure regioselectivity and minimize the formation of undesired side products. thieme-connect.com

| Starting Material | Reagents | Product | Key Features |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-bromo-1H-indazol-3-amine | High yield, rapid reaction. mdpi.com |

| Arynes and Hydrazones | - | 1H-Indazole skeleton | [3+2] annulation approach. organic-chemistry.org |

| Trisubstituted benzene derivative | Methyl hydrazine, Copper catalyst | 1H-Indazole | Intramolecular Ullmann-type reaction. thieme-connect.com |

Intramolecular Oxidative C–H Amination Approaches

More recent advancements in synthetic chemistry have led to the development of intramolecular oxidative C-H amination reactions for the construction of the 1H-indazole ring. These methods offer a more direct and atom-economical approach compared to traditional cyclization strategies.

One such method utilizes a silver(I)-mediated intramolecular oxidative C-H amination. nih.govacs.org This process enables the synthesis of a variety of 3-substituted 1H-indazoles that are otherwise difficult to prepare. acs.org Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.org

Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed for the synthesis of 1H-indazoles. researchgate.netsioc-journal.cn This method is characterized by its mild reaction conditions, operational simplicity, and the use of readily available reagents, often providing excellent yields. researchgate.net The process is tolerant of various functional groups, making it a versatile tool for the synthesis of complex indazole derivatives. sioc-journal.cn

Targeted Functionalization and Derivatization Strategies

Once the 1H-indazole-3-amine core is synthesized, further functionalization is often required to introduce desired substituents and modulate the compound's properties. Key strategies include palladium-catalyzed cross-coupling reactions, amination at the C3-position, and modifications at the N1-position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at C6 and Other Positions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for introducing aryl and heteroaryl groups onto the indazole scaffold. rsc.orgrsc.org The bromine atom on intermediates like 5-bromo-1H-indazol-3-amine serves as an excellent handle for these transformations. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboronic acid in the presence of a palladium catalyst and a base. rsc.org This reaction is highly efficient for creating C-C bonds and is tolerant of a wide range of functional groups. rsc.org For the synthesis of this compound, 5-bromo-1H-indazol-3-amine can be coupled with phenylboronic acid. The choice of catalyst, such as PdCl₂(dppf)₂, can significantly shorten the reaction time and improve the yield. mdpi.com

These cross-coupling reactions are not limited to the C6 position. Depending on the starting material, various positions on the indazole ring can be functionalized. For example, Suzuki-Miyaura couplings have been successfully performed at the C3, C4, C5, and C7 positions of the indazole core. rsc.org This versatility allows for the synthesis of a diverse library of substituted indazole derivatives for various applications. researchgate.net

| Indazole Substrate | Coupling Partner | Catalyst System | Product |

| 5-bromo-1H-indazol-3-amine | Phenylboronic acid | PdCl₂(dppf)₂, Cs₂CO₃ | 5-phenyl-1H-indazol-3-amine |

| 3-iodo-1H-indazole | Organoboronic acids | Various Palladium catalysts | 3-aryl-1H-indazoles |

| 6-chloro-3-iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃, Ligand | 3-phenyl-6-chloro-7-azaindole |

Amination Reactions at the C3-Position of the Indazole Scaffold

The amino group at the C3-position of the indazole scaffold is a key feature of this compound and its analogs, and it plays a crucial role in their biological activity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. mdpi.comnih.gov

Direct amination at the C3 position of a pre-formed indazole ring can be challenging. Therefore, the amino group is often introduced during the initial ring formation, as seen in the cyclization of 2-halobenzonitriles with hydrazine. organic-chemistry.org

Further modifications of the C3-amino group can be achieved through various reactions. For example, acylation of the amino group can be performed to introduce amide functionalities. Chloroacetic anhydride can be reacted with the 3-aminoindazole under alkaline conditions to yield the corresponding chloroacetamide derivative. mdpi.comnih.gov This intermediate can then be further functionalized by coupling with various thiophenols or piperazines to generate a library of diverse compounds. mdpi.comnih.gov

Strategic Modifications at the N1-Position

The N1-position of the indazole ring offers another site for strategic modification to influence the compound's properties. Alkylation and arylation at this position can be achieved through various methods.

N-alkylation can be carried out using alkyl halides in the presence of a base. For instance, N-alkylation of indazoles is a common strategy in the synthesis of various biologically active molecules. mdpi.com Similarly, N-arylation can be accomplished using copper-catalyzed reactions with aryl halides. researchgate.net

Protection of the N1-position is often necessary during other synthetic transformations, such as C3-functionalization. chim.it Common protecting groups include tert-butoxycarbonyl (Boc), methyl (Me), and tetrahydropyranyl (THP). chim.it The choice of protecting group depends on the subsequent reaction conditions and the desired final product.

| Reaction Type | Reagents | Position | Outcome |

| N-Alkylation | Alkyl halides, Base | N1 | Introduction of alkyl groups. |

| N-Arylation | Aryl halides, Copper catalyst | N1 | Introduction of aryl groups. |

| N-Protection | (Boc)₂O, MeI, etc. | N1 | Protection of the N-H group for further reactions. chim.it |

Introduction of Diverse Substituents via Specific Coupling Reactions (e.g., thiophenols, piperazines)

The functionalization of the this compound scaffold through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the introduction of a vast array of substituents to modulate biological activity. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole ring system, providing a powerful toolkit for generating molecular diversity.

One key strategy involves the Suzuki cross-coupling reaction, which is widely used to introduce aryl or heteroaryl groups. For instance, the C-5 position of the indazole core can be functionalized by coupling a 5-bromo-1H-indazol-3-amine intermediate with various substituted boronic acids or esters. nih.gov This reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base like cesium carbonate in a suitable solvent system. nih.gov This methodology allows for the systematic exploration of the chemical space around the indazole core by introducing diverse aromatic groups at specific positions. nih.gov Similarly, thiophene substituents have been successfully introduced onto the indazole ring at the C-5 position using 2-thiopheneboronic acid under Suzuki coupling conditions, yielding 5-(thiophen-2-yl)-1H-indazoles. nih.govresearchgate.net

Beyond C-C bond formation, C-N and C-S coupling reactions are crucial for introducing important pharmacophoric groups like piperazines and thiophenols. The introduction of piperazine moieties is a common strategy in drug design, and these groups can be incorporated into indazole derivatives through several synthetic routes. nih.gov One approach involves the acylation of the 3-amino group of an indazole precursor with chloroacetic anhydride, followed by nucleophilic substitution of the resulting chloroacetamide intermediate with various substituted piperazines. researchgate.net This sequence effectively links the piperazine ring to the indazole core via an ethyl amide linker. researchgate.net Research has demonstrated the synthesis of numerous indazole-piperazine hybrids for various therapeutic applications. nih.govresearchgate.netresearchgate.net

The incorporation of sulfur-containing functional groups, such as thiophenols, can be achieved through analogous nucleophilic substitution reactions. An intermediate bearing a suitable leaving group, such as a chloroacetamide, can react with different thiophenols in the presence of a base to afford the desired thioether-linked indazole derivatives. researchgate.net This method provides a direct route to ethyl amide-linked indazole-thiophenol hybrids. researchgate.net

Table 1: Examples of Coupling Reactions for Indazole Functionalization

| Coupling Type | Reactants | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine, Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 5-Aryl-1H-indazol-3-amine |

| Nucleophilic Substitution | N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide, Substituted piperazine | Base (e.g., K₂CO₃) | Piperazine-ethylamide-indazole |

| Nucleophilic Substitution | N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide, Thiophenol | Base (e.g., K₂CO₃) | Thiophenol-ethylamide-indazole |

Heterocyclic Annulation and Molecular Hybridization Approaches in Indazole Derivative Design

Heterocyclic Annulation

Heterocyclic annulation refers to the synthetic strategy of constructing a new ring fused to an existing molecular scaffold. This approach is invaluable in drug discovery for creating rigid, complex, and novel polycyclic systems with unique three-dimensional shapes that can lead to enhanced binding affinity and selectivity for biological targets. Starting from a pre-formed indazole core, annulation reactions can be employed to build additional heterocyclic rings, thus expanding the chemical space and generating novel chemotypes.

For example, palladium-catalyzed annulation reactions have been developed to fuse new rings onto existing heterocycles. rsc.org While specific examples starting directly from this compound are not extensively detailed, analogous strategies on related scaffolds demonstrate the principle. For instance, the reaction of substituted 1H-indazole-5,6-diamine with 1,2-dicarbonyl compounds can be used to construct fused polycyclic analogues. researchgate.net This type of condensation and cyclization reaction builds a new heterocyclic ring onto the benzene portion of the indazole core. Such strategies highlight the potential to transform the indazole scaffold into more complex, fused systems for exploring new structure-activity relationships.

Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (structural units with known biological activity) into a single hybrid molecule. researchgate.net The goal is to create a new chemical entity with a modified, potentially synergistic, or multi-target biological profile that differs from its parent components. researchgate.netmdpi.combutantan.gov.br The 1H-indazole-3-amine framework is a versatile scaffold for applying this strategy. nih.govmdpi.com

In the context of designing kinase inhibitors, the 1H-indazol-3-amine core has been successfully hybridized with other molecular fragments known to interact with specific regions of the kinase ATP-binding pocket. nih.govnih.gov A series of indazole derivatives were designed and synthesized using a molecular hybridization strategy to develop potent antitumor agents. nih.gov In one study, the 1H-indazol-3-amine scaffold was modified by introducing various substituted aromatic groups at the C-5 position via Suzuki coupling, followed by linking different chemical moieties (including those containing piperazine rings) to the 3-amino group. nih.gov This approach led to the discovery of compound 6o , which exhibited significant inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.gov

Table 2: Biological Activity of a Hybrid Indazole Derivative

| Compound | Target Cell Line | Activity (IC₅₀) | Selectivity vs. Normal Cell (HEK-293) | Reference |

|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | IC₅₀ = 33.2 µM | nih.gov |

This strategy of combining the indazole core with other pharmacophores underscores the power of molecular hybridization to generate novel compounds with improved potency and selectivity. nih.govnih.gov

Molecular Structure, Tautomerism, and Conformational Analysis of 6 Phenyl 1h Indazol 3 Amine Systems

Exploration of Tautomeric Forms within the Indazole System (1H-, 2H-, 3H-)

The indazole ring system, a bicyclic aromatic heterocycle, can theoretically exist in three main tautomeric forms, differentiated by the position of the annular proton: the 1H-, 2H-, and 3H-tautomers. In the vast majority of indazole derivatives, a dynamic equilibrium exists between these forms, with the relative populations being governed by their thermodynamic stabilities.

For the parent indazole, and generally for most substituted indazoles, the 1H-tautomer is the most predominant and thermodynamically stable form. Computational studies on various indazole derivatives have consistently shown the greater stability of the 1H-form over the 2H- and 3H-isomers. mdpi.comresearchgate.net The 3H-tautomer is typically the least stable and therefore the least populated in the equilibrium mixture. While specific experimental or computational studies on the tautomeric equilibrium of 6-phenyl-1H-indazol-3-amine are not extensively documented, the general principles of indazole tautomerism strongly suggest that the 1H-form is the most stable and prevalent.

The relative stabilities of these tautomers are influenced by factors such as aromaticity, dipole moments, and the electronic effects of substituents. The 1H-indazole possesses a benzenoid structure, which is generally more stable than the quinonoid structure of the 2H-indazole. The presence of the 6-phenyl and 3-amino substituents in this compound is not expected to fundamentally alter this preference, although they will modulate the electron distribution within the ring system.

Table 1: General Stability of Indazole Tautomers

| Tautomer | Common Name | Relative Stability |

|---|---|---|

| 1H-Indazole | Benzenoid | Most Stable |

| 2H-Indazole | Quinonoid | Less Stable |

Stereochemical Considerations and Isomerism in Substituted 6-phenyl-1H-indazol-3-amines

The stereochemistry of this compound is primarily concerned with the conformational flexibility arising from the rotation of the phenyl group relative to the indazole core. The bond connecting the C6 of the indazole ring and the C1 of the phenyl ring is a single bond, and rotation around this bond is possible.

However, the proximity of the phenyl ring to the indazole system can lead to steric hindrance, potentially resulting in a significant energy barrier to free rotation. If this rotational barrier is sufficiently high, it could lead to the existence of stable rotational isomers, or atropisomers. The energy barrier for rotation in biphenyl systems is influenced by the nature and size of the substituents ortho to the interconnecting bond. researchgate.net In the case of this compound, the groups ortho to the C-C bond are hydrogens, which are relatively small.

X-ray crystallographic studies of related substituted indazoles provide insights into the preferred conformation. For instance, in a rhodium complex of an indazol-3-ylidene with a p-iodophenyl substituent at the N2 position, the phenyl ring is twisted by approximately -50.7(4)° from the plane of the indazole ring. beilstein-journals.org Similarly, in another complex, the dihedral angle between the quinazoline and aniline rings is -92.65(17)°, with an almost planar six-membered ring formed by a hydrogen bond. beilstein-journals.org While these are not exact analogs, they demonstrate that significant twisting between aromatic rings attached to an indazole core is common. For this compound, a non-planar conformation, with a notable dihedral angle between the phenyl and indazole rings, is expected to be the most stable arrangement to minimize steric repulsion.

Table 2: Dihedral Angles in Related Substituted Indazole Systems

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Rhodium complex of an indazol-3-ylidene | p-Iodophenyl and Indazole | -50.7(4) | beilstein-journals.org |

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The this compound molecule possesses both hydrogen bond donors (the N-H of the indazole ring and the -NH2 group) and hydrogen bond acceptors (the nitrogen atoms of the indazole ring). This arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonds can play a crucial role in determining the conformation and properties of a molecule. nih.gov In this compound, a potential intramolecular hydrogen bond could exist between one of the hydrogens of the 3-amino group and the N2 atom of the indazole ring. This would result in the formation of a stable five-membered ring. The existence and strength of such a hydrogen bond would influence the planarity of the molecule and the orientation of the amino group. Spectroscopic evidence from related aromatic compounds with primary amine groups adjacent to other nitrogen-containing groups or other hydrogen bond acceptors supports the formation of such intramolecular interactions. researchgate.net

In the solid state, intermolecular hydrogen bonds are also expected to be significant. X-ray crystal structure analysis of 1,3-dimethyl-1H-indazol-6-amine reveals the presence of intermolecular N-H···N hydrogen bonds that establish the crystal packing. researchgate.net Although this compound lacks the 6-phenyl group and has methyl groups on the indazole nitrogens, it demonstrates the propensity of the amino group and the indazole nitrogen to participate in hydrogen bonding. It is highly probable that in the crystal lattice of this compound, a network of intermolecular hydrogen bonds involving the 3-amino group and the indazole ring nitrogens of adjacent molecules would be a defining feature of its solid-state structure.

Table 3: Potential Hydrogen Bonds in this compound

| Type | Donor | Acceptor | Ring Formed (if intramolecular) |

|---|---|---|---|

| Intramolecular | 3-Amino Group (N-H) | Indazole N2 | 5-membered |

| Intermolecular | 3-Amino Group (N-H) | Indazole N2 of another molecule | - |

| Intermolecular | Indazole N1-H | 3-Amino Group of another molecule | - |

Computational and Quantum Chemical Studies on 6 Phenyl 1h Indazol 3 Amine Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized, lowest-energy three-dimensional structure of molecules. For derivatives of 6-phenyl-1H-indazol-3-amine, DFT calculations are crucial for predicting stable conformations and understanding their geometric parameters.

The process typically involves selecting a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-31G(d,p) or TZVP, which defines the set of functions used to build the molecular orbitals. researchgate.netnih.govscispace.com The calculation then iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the optimized geometry. nih.gov Harmonic vibrational frequency calculations are often performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in related indazole structures, the indazole moiety is found to be essentially planar, with substituent groups, like a phenyl ring, being inclined to this plane at a specific angle. nih.gov This information is foundational for all further computational studies, including docking and electronic analysis, as the molecule's geometry dictates its physical and chemical properties.

| Parameter Type | Atoms Involved | Typical Calculated Value | Methodology Example |

|---|---|---|---|

| Bond Length | C-N (in ring) | 1.32 - 1.39 Å | B3LYP/6-31G scispace.com |

| Bond Length | N-N (in ring) | 1.35 - 1.38 Å | B3LYP/6-31G scispace.com |

| Bond Angle | C-N-N (in ring) | 105° - 112° | B3LYP/TZVP nih.gov |

| Dihedral Angle | Indazole Plane vs. Phenyl Ring | ~12° - 31° | B3LYP/TZVP nih.gov |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to its reactivity and interactions. Quantum chemical calculations are used to determine several electronic descriptors for this compound derivatives.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of chemical reactivity and stability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. For drug design, the MEP is invaluable for identifying the regions on the molecule that are likely to engage in electrostatic interactions with a biological target. researchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 8a | -6.58 | -1.55 | 5.03 | nih.gov |

| Indazole Derivative 8c | -6.98 | -1.92 | 5.06 | nih.gov |

| Indazole Derivative 8s | -7.01 | -1.89 | 5.12 | nih.gov |

Molecular Dynamics (MD) Simulations in Ligand-Target Systems

Once a potential biological target is identified, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound derivative (the ligand) when bound to its receptor. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational dynamics of the ligand-protein complex. nih.gov

Starting from a docked pose obtained from molecular docking, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often ranging from 50 to 100 nanoseconds or longer. nih.govnih.gov Key parameters are analyzed to assess the stability of the complex:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can highlight flexible regions of the protein or ligand. nih.gov

MD simulations are crucial for validating docking results, revealing key intermolecular interactions (like hydrogen bonds) that stabilize the complex, and observing any conformational changes that occur upon ligand binding. nih.gov

In Silico Design and Virtual Screening Methodologies for Novel Derivatives

The design and discovery of novel this compound derivatives with enhanced biological activity are often accelerated using in silico techniques. These computational strategies allow for the rapid evaluation of large numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Virtual Screening: This process involves computationally screening large chemical libraries to identify molecules that are likely to bind to a specific biological target. researchgate.net A common approach is structure-based virtual screening, which uses molecular docking to predict the binding affinity and pose of each compound in the target's active site. researchgate.net

Molecular Hybridization: This design strategy involves combining structural features from different known active molecules to create a new hybrid compound with potentially improved efficacy or a novel mechanism of action. nih.gov For instance, the 1H-indazole-3-amine framework, known to be an effective hinge-binding fragment in kinases, might be combined with other pharmacophores to enhance activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to be active at a specific target. This model can then be used to search databases for novel scaffolds that match these spatial and chemical requirements.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. europeanreview.org This early assessment helps to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. europeanreview.org

Through these integrated computational approaches, researchers can rationally design novel derivatives of this compound, optimizing them for potency, selectivity, and drug-like properties before committing to resource-intensive chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion (¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full structural assignment for 6-phenyl-1H-indazol-3-amine would be achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of hydrogen atoms.

Aromatic Protons: The spectrum would display a complex series of signals in the aromatic region (typically δ 6.5–8.5 ppm). Protons on the indazole ring and the C6-phenyl substituent would appear here. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of protons at positions 4, 5, and 7 of the indazole core and the ortho, meta, and para protons of the phenyl ring.

Amine and Indazole N-H Protons: The protons of the C3-amino group (-NH₂) and the indazole ring (N1-H) are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In DMSO-d₆, a common solvent for such compounds, the N-H protons of indazoles often appear at δ 10-13 ppm. nih.gov The -NH₂ protons would likely resonate further upfield. The addition of D₂O would lead to the disappearance of these signals, confirming their assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound (C₁₃H₁₁N₃), 13 distinct signals would be expected if the molecule is fully asymmetric.

Aromatic Carbons: The majority of signals would appear in the downfield region (δ 110–150 ppm), corresponding to the carbons of the fused benzene (B151609) ring, the pyrazole (B372694) part of the indazole system, and the phenyl substituent. mdpi.com

C3 Carbon: The carbon atom bearing the amino group (C3) would be significantly influenced by the nitrogen atom, and its chemical shift would be distinct from the other sp² carbons.

¹⁴N and ¹⁵N NMR Spectroscopy: While less common, ¹⁴N and ¹⁵N NMR could provide direct information about the electronic environment of the three nitrogen atoms in the molecule. ¹⁵N NMR, in particular, can be used to distinguish between the pyrazole-type nitrogens of the indazole ring and the exocyclic amino nitrogen. nih.gov

Table 1: Predicted ¹H NMR Spectral Assignments for this compound This table is predictive and based on typical chemical shift values for related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Indazole N1-H | 10.0 - 13.0 | Broad Singlet | Solvent dependent; exchanges with D₂O |

| C3-NH₂ | 4.0 - 6.0 | Broad Singlet | Solvent dependent; exchanges with D₂O |

| Aromatic Protons | 6.5 - 8.5 | Multiplets, Doublets, Singlets | Signals corresponding to H4, H5, H7 and the five protons of the C6-phenyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: As a primary amine and a secondary amine (within the indazole ring), the molecule would exhibit characteristic N-H stretching vibrations in the 3200–3500 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while the indazole N-H stretch would appear as a single, often broad, band.

Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching of the aromatic rings.

C=C and C=N Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond of the indazole core typically appear in the 1450–1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group (-NH₂) is expected in the 1580–1650 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the aromatic C-N bonds (both for the amino group and within the indazole ring) would be found in the 1250–1350 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Indazole (N-H) | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C / C=N | Ring Stretch | 1450 - 1650 |

| Primary Amine (NH₂) | Bend (Scissoring) | 1580 - 1650 |

| Aromatic C-N | Stretch | 1250 - 1350 |

High-Resolution Mass Spectrometry (HR-MS, ESI-TOF) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy.

For this compound, the molecular formula is C₁₃H₁₁N₃. The calculated monoisotopic mass is 209.0953 Da. HR-MS analysis would aim to find an ion with an m/z value that matches this calculated mass to within a few parts per million (ppm), thus confirming the molecular formula. nih.govbeilstein-journals.org The fragmentation pattern observed in tandem MS/MS experiments could further corroborate the structure by showing characteristic losses, such as the loss of the amino group or cleavage of the phenyl substituent.

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the amino group and the indazole N-H, which are crucial for understanding the compound's physical properties. nih.gov For example, analysis would likely show hydrogen bonding networks where the amino group acts as a donor and the pyrazolic nitrogen atoms act as acceptors. mdpi.com

Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., Preparative Liquid Chromatography)

The purification of the final compound and the assessment of its purity are critical steps. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for this purpose.

For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common choice for both analytical purity checks and preparative-scale purification. The purification of basic amines on standard silica-based columns can be challenging due to interactions with acidic silanol groups, which can lead to poor peak shape and yield loss. biotage.com To overcome this, several strategies are employed:

Use of pH Modifiers: Adding a small amount of a base, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the active sites on the silica and improve peak symmetry.

Buffered Mobile Phases: Using a mobile phase buffered at a slightly alkaline pH ensures that the amine is in its neutral, free-base form, which generally results in better chromatographic performance. biotage.com

Specialized Columns: Columns specifically designed for the analysis of basic compounds, such as those with end-capping or hybrid particle technology, can also be utilized.

Purity is typically assessed by integrating the area of the main peak in the HPLC chromatogram, often using a UV detector set to a wavelength where the compound has strong absorbance.

Structure Activity Relationship Sar Studies of 6 Phenyl 1h Indazol 3 Amine Derivatives

Impact of Substituent Modifications at the C6 and C3 Positions on Biological Activity

Modifications to the substituents at the C6 and C3 positions of the 6-phenyl-1H-indazol-3-amine core have profound effects on the biological activity and selectivity profile of the resulting derivatives. The phenyl group at the C6 position and the amine group at the C3 position are key interaction points with biological targets and are therefore primary sites for synthetic modification.

The C6 position, which bears the characteristic phenyl group, is crucial for establishing interactions with regions outside the primary binding site of many target proteins. For instance, in the development of kinase inhibitors, this phenyl group can be functionalized to extend into solvent-exposed regions or to form additional hydrophobic or polar contacts, thereby enhancing potency and modulating selectivity. Research on 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles, designed as protein kinase C-zeta (PKC-ζ) inhibitors, demonstrated that variation of the aryl substituent at the C6-position was key to achieving isoform selectivity. Specifically, the introduction of a 4-amino group on the C6-phenyl ring yielded a potent and selective analog.

Similarly, the C3 position is not limited to the essential primary amine. While the amine itself is critical, its substitution can fine-tune activity. Studies on 3-substituted 1H-indazoles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov Furthermore, in the context of calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of an amide linker at the C3 position is critical for activity. nih.gov An indazole-3-carboxamide derivative showed potent inhibition, while its reverse amide isomer was inactive, highlighting the stringent structural requirements at this position. nih.gov

The interplay between substituents at both C3 and C6 is exemplified in the design of type II kinase inhibitors. By elaborating the C6-phenyl group into a benzamide (B126) moiety, researchers developed potent inhibitors of FLT3, PDGFRα, and c-Kit. nih.gov These compounds, such as the 3-amino-1H-indazol-6-yl-benzamides, were designed to target the inactive "DFG-out" conformation of kinases, where the C6-substituent can occupy a hydrophobic pocket adjacent to the ATP binding site. nih.gov

| Compound/Series | Target(s) | Key Modification(s) | Impact on Activity |

| 2-(6-(4-aminophenyl)-1H-indazol-3-yl)-1H-benzo[d]imidazole | PKC-ζ | 4-amino group on C6-phenyl | Increased potency and isoform selectivity |

| 3-Carbohydrazide-1H-indazoles | IDO1 | Substituted carbohydrazide at C3 | Essential for potent inhibition nih.gov |

| Indazole-3-carboxamides | CRAC Channel | Specific amide regiochemistry at C3 | Critical for inhibitory activity nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | Benzamide moiety at C6 | Potent inhibition by targeting the "DFG-out" conformation nih.gov |

Critical Role of the Amine Moiety at C3 in Molecular Interactions

The amine group at the C3 position of the this compound scaffold is arguably its most critical feature for a wide range of biological activities, particularly in the realm of kinase inhibition. This moiety serves as a "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain. This interaction mimics the hydrogen bonding pattern of the adenine (B156593) portion of ATP, allowing these compounds to act as competitive inhibitors.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov For example, in the multi-targeted tyrosine kinase inhibitor Linifanib, the 3-aminoindazole core binds effectively with the hinge region of the kinase. nih.gov This interaction typically involves a pair of hydrogen bonds: the N2 nitrogen of the indazole ring acts as a hydrogen bond acceptor, while the exocyclic C3-amine acts as a hydrogen bond donor. This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to make further interactions that determine potency and selectivity.

Crystallographic studies of various kinase inhibitors in complex with their target proteins have confirmed the importance of this interaction. For instance, structural analyses of G protein-coupled receptor kinase 2 (GRK2) inhibitors revealed that indazole-paroxetine hybrid compounds form stronger interactions with the kinase hinge compared to analogous compounds with a different hinge-binding "warhead". nih.gov This enhanced interaction translated to increased potency. nih.gov The design of spectrum-selective kinase inhibitors targeting FLT3, PDGFRα, and Kit also capitalized on the robust hinge-binding capability of the 3-aminoindazole scaffold. nih.gov

The essentiality of the C3-amine is such that its removal or significant alteration often leads to a dramatic loss of activity. Its ability to form these specific, directional hydrogen bonds makes it a cornerstone of the pharmacophore for many indazole-based inhibitors.

Influence of N-Substitution Patterns on Receptor Binding and Efficacy

Substitution at the N1 and N2 positions of the indazole ring provides another avenue to modulate the pharmacological properties of this compound derivatives. These modifications can influence the molecule's conformation, solubility, metabolic stability, and its ability to form secondary interactions within the target binding site.

N2-Substitution: While the 1H-indazole tautomer is generally more stable, N2-substituted isomers are also of significant interest and can exhibit distinct biological activities. The development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2 involved the use of N2-substituted indazole-3-carboxylic acids. rsc.org This substitution pattern, derived from a scaffold hopping approach, led to compounds with improved dual inhibitory activity. rsc.org The synthesis of Pazopanib, a multi-kinase inhibitor, involves the key intermediate N,2,3-trimethyl-2H-indazol-6-amine, highlighting the therapeutic relevance of N2-substituted indazoles. dntb.gov.ua The placement of a substituent at N2 alters the orientation of the groups at C3, which can lead to different interactions within the target's active site compared to the corresponding N1-isomer.

| Substitution Position | Example Series/Compound | Target/Activity | Observation |

| N1 | 3-amino-N-phenyl-1H-indazole-1-carboxamides | Antiproliferative | Bulky N1-substituents are tolerated and can lead to potent activity nih.gov |

| N2 | N2-substituted indazole-3-carboxylic acids | MCL-1/BCL-2 Inhibition | N2-substitution led to potent dual inhibitors rsc.org |

| N2 | N,2,3-trimethyl-2H-indazol-6-amine | Pazopanib Intermediate | Demonstrates the utility of N2-isomers in approved drugs dntb.gov.ua |

Application of Scaffold Hopping and Molecular Hybridization Strategies in SAR Elucidation

Scaffold hopping and molecular hybridization are powerful strategies in modern drug discovery that have been successfully applied to the this compound framework to discover novel chemotypes with improved properties.

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's key binding interactions and biological activity. This approach is used to escape patent-protected chemical space, improve physicochemical properties, or discover novel biological activities. A notable example involved starting from an indole-based inhibitor of MCL-1 and performing a scaffold hop to an indazole framework. rsc.org This strategic shift yielded novel N2-substituted, indazole-3-carboxylic acid derivatives that acted as dual inhibitors of both MCL-1 and BCL-2, an improvement over the initial lead's selectivity profile. rsc.org Similarly, the design of 3-amino-1H-indazol-6-yl-benzamide kinase inhibitors was described as a "scaffold morphing" or scaffold hopping approach, where the 3-aminoindazole was chosen to replace a 2-amino-thiazolo-pyridine as the hinge-binding element. nih.gov

Molecular Hybridization is a strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with an enhanced affinity for the target, a broader spectrum of activity, or a novel mechanism of action. The development of indazole-paroxetine hybrids as GRK2 inhibitors is a prime example. nih.gov In this work, the indazole "warhead," known for its strong kinase hinge-binding properties, was combined with the core structure of paroxetine, another known GRK2 inhibitor. The resulting hybrids were indeed more potent than their parent compounds, demonstrating the successful fusion of key pharmacophoric elements. nih.gov Another study employed a molecular hybridization strategy to construct a series of 3,5-disubstituted indazole derivatives, aiming to combine different structural motifs to enhance antitumor activity. nih.gov

These advanced design strategies have proven to be highly effective in navigating and expanding the chemical space around the this compound core, leading to the discovery of compounds with novel structures and improved therapeutic potential.

Molecular Mechanisms of Biological Activity and Target Modulation by 6 Phenyl 1h Indazol 3 Amine Derivatives

Preclinical Kinase Inhibition Profiles and Selectivity

Derivatives of 6-phenyl-1H-indazol-3-amine have been extensively investigated as inhibitors of a wide array of protein kinases implicated in oncogenesis and other diseases. The versatility of the indazole core allows for modifications that can tune potency and selectivity toward specific kinase targets.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a crucial target in cancer therapy due to its role in cell proliferation, differentiation, and survival. nih.gov Several series of inhibitors based on the 1H-indazol-3-amine scaffold have been developed to target this kinase family.

In one study, optimization of an initial indazole hit compound led to the development of derivatives with potent FGFR inhibitory activity. nih.gov Compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group, demonstrated high potency against both FGFR1 and FGFR2. nih.gov Another research effort, employing fragment-based virtual screening, identified compound 9d as a promising hit with excellent FGFR1 kinase inhibition. nih.gov Subsequent optimization resulted in compound 9u , which emerged as a highly potent and selective FGFR1 inhibitor. nih.gov Further studies highlighted the importance of an amide linker between the indazole core and a phenyl ring at the 3-position; compound 19 from this series showed significant potency against FGFR1 and FGFR2. acs.org

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 2a | FGFR1 | < 4.1 |

| FGFR2 | 2.0 | |

| 9d | FGFR1 | 15.0 |

| 9u | FGFR1 | 3.3 |

| 19 | FGFR1 | 460 |

| FGFR2 | 140 | |

| FGFR3 | 2200 |

The Bcr-Abl fusion protein is the causative oncogene in chronic myeloid leukemia (CML). mdpi.com While first- and second-generation tyrosine kinase inhibitors are effective, the development of resistance, particularly through the T315I gatekeeper mutation, remains a significant clinical challenge. mdpi.comnih.gov The this compound structure has been successfully utilized as a hinge-binding moiety to develop novel Bcr-Abl inhibitors capable of overcoming this resistance.

A series of compounds incorporating this scaffold were designed to target both wild-type (WT) Bcr-Abl and the T315I mutant. nih.gov Among these, compound Y9 was particularly effective, displaying potency against Bcr-Abl WT that was comparable to imatinib, along with significant activity against the resistant Bcr-Abl T315I kinase. nih.gov This demonstrates that the this compound core, when combined with a flexible linker, is a successful strategy for addressing T315I-mediated resistance. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| Y9 | Bcr-Abl WT | 0.043 |

| Bcr-Abl T315I | 0.17 |

The Protein Kinase C (PKC) family comprises multiple isoforms that regulate a wide range of cellular processes. The development of isoform-selective inhibitors is crucial for therapeutic applications and for dissecting the specific functions of each family member. nih.gov A series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles has been optimized to yield potent and selective inhibitors of PKC-zeta (PKCζ), an atypical PKC isoform implicated in immune and inflammatory diseases. researchgate.net

Initial compounds in this series showed significant cross-reactivity with Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Through structure-guided design, including the analysis of crystal structures of inhibitors bound to CDK2, modifications were made to the aryl substituent at the 6-position of the indazole core. This led to the identification of a 4-NH₂ derivative that not only exhibited high potency for PKCζ but also displayed good selectivity against a broad panel of other PKC isoforms, including α, βII, γ, δ, ε, μ, θ, η, and ι/λ, as well as against CDK2. researchgate.net

Mutations in the FMS-like Tyrosine Kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govnih.govsemanticscholar.org Resistance to FLT3 inhibitors can arise from secondary mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation. nih.gov Derivatives featuring an indazole scaffold have been developed as potent inhibitors of both wild-type and mutant forms of FLT3. nih.govtandfonline.com

One series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives produced compound 8r , which demonstrated potent, nanomolar inhibition of wild-type FLT3, the internal tandem duplication (ITD) mutant, and the D835Y TKD mutant. nih.gov In a separate study, further optimization of a benzimidazole-indazole core led to compound 22f , which exhibited exceptionally potent inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC₅₀ values in the sub-nanomolar to low-nanomolar range. nih.gov Additionally, 3-amino-1H-indazol-6-yl-benzamides have been identified as Type II inhibitors with potent activity against FLT3. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 8r | FLT3 | 41.6 |

| FLT3-ITD (W51) | 22.8 | |

| FLT3-TKD (D835Y) | 5.64 | |

| 22f | FLT3 | 0.941 |

| FLT3 (D835Y) | 0.199 |

The structural versatility of the amino-indazole scaffold has allowed for its use in the development of inhibitors for various other kinases.

ALK and VEGFR: The 3-amino-indazole moiety has been identified as an effective hinge-binder in inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The approved drug Linifanib, a multi-kinase inhibitor targeting VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), contains a 1H-indazole-3-amide structure that is critical for its activity. nih.gov

CDK: Certain 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole derivatives were found to have high cross-over inhibitory activity against CDK2 before being optimized for selectivity towards PKCζ. researchgate.net

p38α MAP kinase: A thiophene-indazole scaffold has been explored for its potential to achieve selectivity for either c-Jun N-terminal kinase 3 (JNK3) or p38α mitogen-activated protein kinase. nih.gov This indicates that the indazole core can be adapted to target specific members of the MAPK family, which are involved in cellular responses to stress and inflammation. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. tandfonline.com Its expression in the tumor microenvironment leads to immune suppression by depleting tryptophan and generating immunosuppressive metabolites. tandfonline.comresearchgate.net Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.govrsc.org

The indazole scaffold has been identified as a key pharmacophore for interacting with the IDO1 active site. researchgate.net Structural studies of the IDO1 active site reveal a heme cofactor and two hydrophobic pockets (A and B). researchgate.net Based on this, novel series of 5- and 6-amino indazole derivatives connected to substituted phenyl rings via an amide linker were designed and synthesized. The design rationale proposed that the indazole moiety would interact with residues in pocket A, while the 6-amino group could form a hydrogen bond with the heme propionate (B1217596) group. The appended amide structure was designed to target pocket B. researchgate.net Several of these newly synthesized compounds demonstrated significant IDO1 inhibitory activity, with some achieving 100% inhibition at a concentration of 1.0 mM, equivalent to the positive control used in the assay. researchgate.net These findings validate that the amino-indazole core combined with an amide template is a promising scaffold for developing potent IDO1 inhibitors. researchgate.net

Modulation of Key Cellular Pathways (Apoptosis, Cell Cycle)

Derivatives of this compound have been identified as potent modulators of fundamental cellular processes that are often dysregulated in cancer, such as apoptosis and cell cycle progression. nih.gov These compounds exert their anti-tumor effects by intervening in critical signaling pathways that govern cell survival and proliferation. nih.gov

Interactions with Bcl2 Family Proteins

The B-cell lymphoma 2 (Bcl2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). nih.gov The ratio of these opposing proteins is a critical determinant of a cell's fate. nih.gov Certain 1H-indazole-3-amine derivatives have been shown to modulate this delicate balance. nih.gov

For instance, studies on the derivative compound 6o demonstrated that it significantly impacts the expression levels of these key apoptosis-related proteins. nih.gov Western blot analysis revealed that treatment with this compound led to a decreased expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade, ultimately favoring cell death. nih.govnih.gov By effectively inhibiting anti-apoptotic proteins and upregulating pro-apoptotic ones, these indazole derivatives can trigger programmed cell death in cancer cells. nih.gov

Engagement with the p53/MDM2 Pathway

The p53 tumor suppressor protein is a crucial transcription factor that responds to cellular stress by initiating DNA repair, cell cycle arrest, or apoptosis. nih.gov Its activity is tightly regulated by its negative regulator, murine double minute 2 (MDM2), which targets p53 for degradation. nih.govjocpr.com The p53-MDM2 interaction is a significant target in cancer therapy, and some this compound derivatives have been found to engage this pathway. nih.govnih.gov

Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, disrupting the cell cycle is a key mechanism by which anti-cancer agents inhibit tumor growth. mdpi.commdpi.com Cell cycle checkpoints, such as the one at the G2/M transition, prevent cells with damaged DNA from entering mitosis. mdpi.com While some indazole derivatives have been shown to cause cell cycle arrest in the G0/G1 phase, the G2/M phase is also a common target for related heterocyclic compounds. nih.govmdpi.comnih.govutad.pt

Studies on the 1H-indazole-3-amine derivative, compound 6o, revealed that it exerts its antitumor properties by affecting cell cycle distribution, specifically by causing an increase in the G0/G1 population and a significant decrease in the proportion of S phase cells in K562 leukemia cells. nih.gov

Enzyme-Ligand Binding Interactions and Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbioinformation.net This analysis is crucial for understanding the enzyme-ligand binding interactions of this compound derivatives and for rational drug design. jocpr.com

Docking studies have been employed to investigate the binding modes of indazole derivatives with various biological targets, including protein kinases and the p53-MDM2 complex. jocpr.comresearchgate.net These simulations help identify key amino acid residues within the active site that interact with the ligand. nih.gov Common interactions observed include:

Hydrogen Bonding: The indazole core, particularly the amine and nitrogen atoms, often acts as a hydrogen bond donor or acceptor, forming crucial bonds with residues like Gln92, Thr199, and Thr200 in the active sites of enzymes like carbonic anhydrase. nih.gov

Hydrophobic Interactions: The phenyl ring at the 6-position of the indazole core frequently engages in hydrophobic or alkyl interactions, fitting into specific pockets within the target protein, such as the S1 pocket. rsc.org

These computational analyses provide insights into the structure-activity relationships, explaining why certain substitutions on the indazole scaffold lead to higher potency. nih.gov The predicted binding energies from these studies can correlate with the experimentally observed biological activity, allowing for the prioritization of compounds for synthesis and testing. jocpr.combioinformation.net

Preclinical Pharmacological Activity in Cellular Models

The anti-cancer potential of this compound derivatives has been substantiated through preclinical evaluation in various cellular models. These in vitro assays are fundamental for determining the anti-proliferative efficacy and selectivity of new chemical entities.

In Vitro Anti-proliferative Activity against Specific Cancer Cell Lines (e.g., K562, A549, HCT116, Hep-G2)

A range of 1H-indazole-3-amine derivatives have been tested against a panel of human cancer cell lines, demonstrating varied and often potent anti-proliferative activity. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

K562 (Chronic Myeloid Leukemia): Certain piperazine-indazole derivatives have shown significant antiproliferative activity against K562 cells. For example, compound 6o exhibited a promising inhibitory effect with an IC50 value of 5.15 µM. nih.gov Other related indazole carboxamides have also been shown to inhibit K562 cell growth. nih.gov

A549 (Lung Carcinoma): Derivatives have been evaluated against the A549 cell line, with some compounds showing moderate to potent activity. nih.govmdpi.comsemanticscholar.org The IC50 values can vary widely based on the specific substitutions on the indazole scaffold. nih.gov

HCT116 (Colon Carcinoma): The HCT116 cell line has been used to screen for anti-colon cancer activity. rsc.orgnih.govdoaj.org While direct data for this compound derivatives on this specific cell line is limited in the provided context, related heterocyclic compounds have shown significant reductions in cell viability, with IC50 values in the micromolar range. rsc.org

Hep-G2 (Hepatocellular Carcinoma): Mercapto-derived indazole compounds have demonstrated notable antitumor activity against Hep-G2 cells. nih.gov For instance, compound 5k showed a potent inhibitory effect with an IC50 of 3.32 µM, although it also displayed toxicity to normal cells. nih.gov Other derivatives have also been tested, showing a range of activities against this liver cancer cell line. nih.govutad.ptnih.govacgpubs.org

The table below summarizes the in vitro anti-proliferative activity of selected 1H-indazole-3-amine derivatives against various cancer cell lines.

Antimicrobial and Antileishmanial Activity Mechanisms in Preclinical Models

The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial and antileishmanial properties. nih.gov While research into the specific antimicrobial mechanisms of this compound is ongoing, studies on related indazole derivatives in preclinical models have provided significant insights into their potential modes of action.

Antileishmanial Activity:

Research into 3-chloro-6-nitro-1H-indazole derivatives has identified promising activity against various Leishmania species, particularly L. infantum. nih.gov The inhibitory potency of these compounds appears to be species-dependent. For instance, while some derivatives showed strong to moderate activity against L. infantum, they were largely inactive against L. tropica and L. major. nih.gov

The proposed mechanism for the antileishmanial action of these indazole derivatives involves the inhibition of a crucial parasite-specific enzyme, Trypanothione Reductase (TryR). nih.gov This enzyme is vital for the survival of Leishmania, as it maintains the intracellular thiol balance and protects the parasite from oxidative stress. Molecular docking studies have been employed to predict the binding modes of active 3-chloro-6-nitro-1H-indazole derivatives within the active site of Leishmania infantum TryR. nih.gov These in-silico models suggest that the indazole derivatives can effectively occupy the enzyme's active site, with interactions stabilized by the presence of specific substituents. For example, the presence of a chlorine atom on a phenyl group attached to an isoxazole (B147169) ring was found to enhance activity, potentially by forming an additional interaction with the amino acid residue ALA159, leading to greater stabilization of the enzyme-inhibitor complex. nih.gov The inhibitory efficacy was also noted to be dependent on the heterocyclic rings attached to the indazole core, with triazole-containing derivatives proving more efficient than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov

| Compound | Substituent Group | IC₅₀ (µM) against L. infantum |

|---|---|---|

| Compound 4 | Isoxazole derivative | 15.46 ± 0.21 |

| Compound 5 | Isoxazole derivative with para-chloro-phenyl | 12.33 ± 0.14 |

| Compound 7 | Isoxazoline derivative | 18.14 ± 0.11 |

| Compound 10 | Triazole derivative | 16.24 ± 0.18 |

| Compound 11 | Triazole derivative with para-chloro-phenyl | 13.18 ± 0.11 |

| Compound 12 | Triazole derivative with para-fluoro-phenyl | 14.28 ± 0.15 |

| Compound 13 | Triazole derivative with para-methyl-phenyl | 12.86 ± 0.12 |

Antibacterial and Antifungal Activity:

Other classes of indazole derivatives have shown activity against bacterial and fungal pathogens. A series of 3-phenyl-1H-indazole carboxamides demonstrated notable anticandidal activity, particularly against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. nih.gov Among the tested compounds, a derivative featuring an N,N-diethylcarboxamide substituent was identified as the most potent. nih.gov

In the context of antibacterial action, derivatives of 6-bromo-1H-indazole tethered to 1,2,3-triazole moieties have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, with some showing moderate to good inhibition. researchgate.netbanglajol.info The precise mechanism of action for these compounds has not been fully elucidated, but it is hypothesized that, similar to other indazole-based antimicrobials, they may function by inhibiting essential bacterial enzymes involved in critical cellular processes such as DNA replication or cell wall synthesis. researchgate.net

Identification and Characterization of Target-Specific Binding Motifs (e.g., Hinge-Binding Fragments in Kinases)

The 1H-indazol-3-amine scaffold has been identified as a highly effective "hinge-binding" fragment, a key structural motif for a significant class of protein kinase inhibitors. nih.gov This recognition has spurred the development of numerous potent and selective kinase inhibitors for therapeutic applications, particularly in oncology.

Protein kinases feature a conserved ATP-binding site, and a critical component of this site is the "hinge region," which forms hydrogen bonds with the adenine (B156593) ring of ATP. Kinase inhibitors that mimic this interaction can effectively block ATP from binding, thereby inhibiting the enzyme's catalytic activity. The 1H-indazol-3-amine core is structurally well-suited to act as an ATP-adenine bioisostere. The nitrogen atom at position 1 (N1) and the 3-amino group can act as hydrogen bond donors, while the nitrogen at position 2 (N2) can act as a hydrogen bond acceptor. This arrangement allows the indazole core to form two or three crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acids in the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

This hinge-binding capability has been confirmed in several clinically relevant inhibitors. In the multi-targeted tyrosine kinase inhibitor Linifanib, the 1H-indazole-3-amine structure binds effectively to the hinge region of the kinase domain. nih.gov Similarly, structure-based design has led to the discovery of potent receptor tyrosine kinase (RTK) inhibitors where the 3-aminoindazole serves as an efficient hinge-binding template for targeting kinases such as the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families.

Further studies on derivatives have reinforced the importance of this motif. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives designed as Polo-like kinase 4 (PLK4) inhibitors, molecular docking confirmed that the indazole core forms key hydrogen bond connections with the hinge region residues Glu-90 and Cys-92. This interaction is essential for the high efficacy of these inhibitors. The versatility of the indazole scaffold allows for substitutions at other positions (e.g., C4, C5, C6) to achieve selectivity and engage with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, leading to highly potent and specific inhibitors.

| Target Kinase Family/Enzyme | Example Inhibitor/Derivative Class | Key Hinge Interaction Residues (if identified) | Reference |

|---|---|---|---|

| Tyrosine Kinases (e.g., VEGFR, PDGFR) | Linifanib | Not specified | nih.gov |

| VEGFR, PDGFR | N,N'-diaryl ureas with a 3-aminoindazole core | Not specified | |

| Polo-like kinase 4 (PLK4) | N-(1H-indazol-6-yl)benzenesulfonamide derivatives | Glu-90, Cys-92 | |

| FLT3, PDGFRα, c-Kit | 3-amino-1H-indazol-6-yl-benzamides | Not specified | |

| PDK1, ALK | Various amino-indazole inhibitors | Not specified |

Future Research Directions and Advanced Applications

Rational Design and Development of Next-Generation Indazole-based Chemical Probes and Preclinical Candidates

The rational design of next-generation 6-phenyl-1H-indazol-3-amine derivatives is a key area of future research, with a focus on creating highly specific chemical probes and advancing promising compounds into preclinical development. This endeavor relies heavily on a deep understanding of structure-activity relationships (SAR) and the utilization of computational tools to guide molecular design. researchgate.net

A primary strategy involves the use of in silico fragment-based and knowledge-based drug design approaches. epa.gov By analyzing the binding modes of existing indazole-based inhibitors, researchers can identify key pharmacophoric features and design novel compounds with improved affinity and selectivity. For instance, computational modeling can help in understanding how different substituents on the indazole core and the phenyl ring influence interactions with the target protein, thereby guiding the synthesis of more potent and selective inhibitors. epa.govacs.org

One successful application of this approach has been in the development of kinase inhibitors. The indazole scaffold is a well-established hinge-binding motif, and modifications to the this compound core can be rationally designed to target specific kinases. nih.govacs.org For example, structure-based design has led to the discovery of potent inhibitors of Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in cancer. epa.govnih.gov Similarly, rational design has yielded selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases and type 2 diabetes. acs.orgnih.gov